An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methoxy-N-methylaniline
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methoxy-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Methoxy-N-methylaniline. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of key processes.
Core Physical and Chemical Properties
3-Methoxy-N-methylaniline, also known as N-Methyl-m-anisidine, is an aromatic organic compound with the chemical formula C₈H₁₁NO. It is a derivative of aniline and finds utility as a building block in organic synthesis.
Structural Information
| Identifier | Value |
| IUPAC Name | 3-methoxy-N-methylaniline[1] |
| Synonyms | N-Methyl-m-anisidine, 3-Methoxy-N-methylbenzenamine |
| CAS Number | 14318-66-2[2][3] |
| Molecular Formula | C₈H₁₁NO[2][3] |
| Molecular Weight | 137.18 g/mol [2][3] |
| SMILES | CN(C1=CC(OC)=CC=C1) |
| InChI Key | ZFMZSZMUFWRAOG-UHFFFAOYSA-N[2] |
Physical Properties
The physical properties of 3-Methoxy-N-methylaniline are summarized in the table below. These values are essential for its handling, purification, and use in various experimental setups.
| Property | Value | Reference |
| Boiling Point | 239-240 °C (lit.) | [2][3][4] |
| Density | 1.049 g/mL at 25 °C (lit.) | [2][3][4] |
| Refractive Index (n20/D) | 1.5690 (lit.) | [2][3][4] |
| Flash Point | >110 °C (>230 °F) - closed cup |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of 3-Methoxy-N-methylaniline. While raw spectral data is not provided here, typical spectral characteristics and sources for reference spectra are outlined.
| Spectroscopic Technique | Expected Characteristics & Data Source |
| ¹H NMR | Spectra available on ChemicalBook and PubChem. Expected signals would include aromatic protons (around 6.5-7.5 ppm), a singlet for the methoxy group protons (around 3.8 ppm), and a singlet for the N-methyl group protons (around 2.8 ppm).[1][5] |
| ¹³C NMR | Spectra available on PubChem. Expected signals would include aromatic carbons, a carbon from the methoxy group, and a carbon from the N-methyl group.[1] |
| Infrared (IR) Spectroscopy | Spectra available on ChemicalBook. Expected characteristic peaks would include C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), C-N stretching, and C-O stretching.[5] |
| Mass Spectrometry (MS) | Spectra available on ChemicalBook and PubChem. The molecular ion peak [M]⁺ would be expected at m/z = 137.18.[1][5] |
Experimental Protocols
This section details the general methodologies for determining the key physical properties of liquid compounds like 3-Methoxy-N-methylaniline.
Determination of Boiling Point (Thiele Tube Method)
This micro-method is suitable for determining the boiling point of a small amount of liquid.
Apparatus:
-
Thiele tube
-
Thermometer (0-360 °C)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Heat source (Bunsen burner or heating mantle)
-
Mineral oil or silicone oil
Procedure:
-
A few drops of 3-Methoxy-N-methylaniline are placed into the small test tube.
-
The capillary tube, with its sealed end up, is placed inside the test tube containing the sample.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the Thiele tube containing the heating oil, ensuring the sample is fully immersed.
-
The side arm of the Thiele tube is gently heated.
-
As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is adjusted so that a steady and rapid stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6][7]
Determination of Density
The density of a liquid can be determined by measuring its mass and volume.
Apparatus:
-
Pycnometer or a graduated cylinder (e.g., 10 mL)
-
Analytical balance
Procedure:
-
The mass of the clean and dry pycnometer (or graduated cylinder) is accurately measured.
-
The pycnometer is filled with 3-Methoxy-N-methylaniline up to a calibrated mark, ensuring there are no air bubbles.
-
The mass of the pycnometer filled with the liquid is measured.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer.
-
The volume of the liquid is the calibrated volume of the pycnometer.
-
The density is calculated by dividing the mass of the liquid by its volume.[8][9][10]
Determination of Refractive Index
An Abbe refractometer is commonly used to measure the refractive index of a liquid.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.
-
A few drops of 3-Methoxy-N-methylaniline are placed on the surface of the lower prism using a dropper.
-
The prisms are closed and locked.
-
The instrument is connected to a constant temperature water bath set to 20°C.
-
The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.
-
The dispersion knob is adjusted to eliminate any color fringe from the field of view, making the boundary line sharp.
-
The main control knob is turned to bring the sharp boundary line exactly onto the center of the crosshairs.
-
The refractive index is read from the instrument's scale.[2][11]
Synthesis and Reactivity
Synthesis of 3-Methoxy-N-methylaniline
A common method for the synthesis of 3-Methoxy-N-methylaniline is the N-methylation of 3-methoxyaniline.
Reaction Scheme: 3-Methoxyaniline + Methylating Agent → 3-Methoxy-N-methylaniline
Experimental Protocol (General): A general protocol for the reductive N-methylation of anilines can be adapted for this synthesis.
Materials:
-
3-Methoxyaniline
-
Methanol (as both solvent and methylating agent)
-
A suitable catalyst (e.g., a ruthenium or iridium complex)
-
A base (e.g., Cs₂CO₃)
-
An inert atmosphere (e.g., Nitrogen or Argon)
-
Reaction vessel (e.g., a sealed tube or a high-pressure autoclave)
Procedure:
-
To a reaction vessel, 3-methoxyaniline, the catalyst, and the base are added.
-
Methanol is added as the solvent and methylating agent.
-
The vessel is sealed and purged with an inert gas.
-
The reaction mixture is heated to a specified temperature (e.g., 100-150 °C) and stirred for a set period (e.g., 5-48 hours).[12]
-
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is isolated through standard work-up procedures, which may include filtration to remove the catalyst, extraction with an organic solvent, washing with brine, and drying over an anhydrous salt (e.g., Na₂SO₄).
-
The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography or distillation.
Caption: Workflow for the synthesis of 3-Methoxy-N-methylaniline.
Reactivity
The reactivity of 3-Methoxy-N-methylaniline is influenced by the electronic effects of its substituents on the aromatic ring.
-
Amino Group (-NHCH₃): The nitrogen atom has a lone pair of electrons that can be donated to the aromatic ring through resonance, making it an activating group. This increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic aromatic substitution.
-
Methoxy Group (-OCH₃): The oxygen atom also has lone pairs of electrons and is a strong activating group through resonance. It directs incoming electrophiles to the ortho and para positions.
The combined effect of these two activating groups makes the aromatic ring of 3-Methoxy-N-methylaniline highly reactive towards electrophiles. The substitution pattern will be directed by both groups, primarily to the positions ortho and para to the stronger activating group.
Biological Activity
Currently, there is a lack of significant published research on the specific biological activities or signaling pathway involvement of 3-Methoxy-N-methylaniline. While derivatives of substituted anilines are explored in drug discovery, this particular compound is not well-documented in a biological context. Its primary role appears to be as an intermediate in organic synthesis.
Safety Information
Hazard Statements:
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
It is essential to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. For more detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. N-Methyl-m-anisidine | C8H11NO | CID 84349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pg.edu.pl [pg.edu.pl]
- 3. 3-甲氧基- N -甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. 3-METHOXY-N-METHYLANILINE(14318-66-2) 1H NMR spectrum [chemicalbook.com]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. wjec.co.uk [wjec.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 11. Methods of Geometrical Optics to Measure Refractive Index (Chapter 15) - A Practical Guide to Experimental Geometrical Optics [cambridge.org]
- 12. pubs.acs.org [pubs.acs.org]






